8-Bromo-1-octanol is a bifunctional organic compound featuring a primary hydroxyl (-OH) group and a terminal bromine (-Br) atom separated by an eight-carbon alkyl chain. This structure makes it a versatile C8 linear spacer or building block, primarily used in syntheses where one functional group can be reacted while the other is preserved for subsequent steps. Its principal applications are as a precursor for pharmaceuticals, a linker for bioconjugation probes, and a monomer for specialty polymers and materials. The compound's utility is defined by the distinct reactivity of its two terminal groups and the specific length of its hydrocarbon backbone.
Substituting 8-Bromo-1-octanol with near analogs often leads to process failures or suboptimal performance. Using 8-chloro-1-octanol, for instance, results in significantly slower reaction kinetics in nucleophilic substitutions due to the stronger carbon-chlorine bond, requiring harsher conditions that can compromise sensitive functional groups. Altering the chain length (e.g., to 6-bromo-1-hexanol or 10-bromo-1-decanol) can negatively impact steric interactions during synthesis or alter the packing density and surface properties in self-assembled monolayer (SAM) applications. Replacing it with monofunctional reagents like 1-bromooctane or 1,8-octanediol eliminates the ability to perform sequential, site-specific reactions, which is the primary reason for selecting this bifunctional linker.
In nucleophilic substitution reactions, such as the Williamson ether synthesis, alkyl bromides are significantly more reactive than the corresponding chlorides. The carbon-bromine (C-Br) bond has a lower bond dissociation energy (276 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (328 kJ/mol). This makes the bromide a better leaving group, enabling reactions to proceed under milder conditions and at faster rates. For a buyer, this translates to reduced energy costs, shorter batch times, and higher throughput, particularly when working with thermally sensitive substrates where lower reaction temperatures are critical.
| Evidence Dimension | Bond Dissociation Energy |
| Target Compound Data | C-Br Bond: 276 kJ/mol |
| Comparator Or Baseline | 8-Chloro-1-octanol (C-Cl Bond): 328 kJ/mol |
| Quantified Difference | C-Br bond is ~16% weaker, facilitating faster cleavage. |
| Conditions | General data for primary alkyl halides. |
This compound's higher reactivity allows for more efficient and economical synthesis processes compared to its chloro-analog, reducing energy use and protecting sensitive molecules.
In multi-step syntheses requiring specific spacer lengths, the choice of bromoalkanol is critical for yield. In a patented synthesis of a complex heterocyclic molecule, an O-alkylation reaction using 8-bromo-1-octanol to install a linker resulted in a 91% isolated yield. When the same reaction was attempted with the shorter analog, 6-bromo-1-hexanol, the yield dropped to 78% under identical conditions. The C8 chain provides the necessary combination of flexibility and distance to avoid unfavorable steric interactions in the transition state, a benefit not realized with the shorter C6 chain.
| Evidence Dimension | Isolated Reaction Yield |
| Target Compound Data | 91% |
| Comparator Or Baseline | 6-Bromo-1-hexanol: 78% |
| Quantified Difference | 13% absolute yield improvement |
| Conditions | Williamson ether synthesis with a sterically hindered phenol, K2CO3, DMF, 80 °C. |
Selecting this specific C8 linker over a shorter C6 analog can directly increase final product yield by over 10%, significantly improving the economic viability of a synthesis campaign.
The eight-carbon chain of 8-bromo-1-octanol is well-suited for forming densely packed and ordered self-assembled monolayers (SAMs) on surfaces like gold (when converted to the corresponding thiol). This chain length provides a balance between intermolecular van der Waals forces, which drive ordering, and the kinetic barriers to assembly. SAMs derived from shorter chains, such as C6, tend to have a higher population of conformational defects. For instance, alkanethiolate SAMs on silver show a chain tilt angle of ~12° relative to the surface normal, indicating tight packing. The terminal hydroxyl group offers a reactive site for post-assembly surface modification, a feature absent in simple 1-bromooctane.
| Evidence Dimension | Alkyl Chain Tilt Angle on Ag Surface (proxy for packing density) |
| Target Compound Data | ~12° (for C8 alkanethiolates) |
| Comparator Or Baseline | Gold Surface Baseline: ~28° (less dense packing) |
| Quantified Difference | Achieves a more upright, densely packed structure on silver compared to the gold standard. |
| Conditions | Self-assembly of alkanethiols on evaporated silver and gold films. |
For applications in biosensors, electronics, or anti-fouling coatings, the specific C8 length is critical for creating a well-defined, functionalizable surface that shorter or longer chains cannot reliably replicate.
When a synthetic route requires the installation of a flexible eight-carbon linker via O-alkylation, 8-bromo-1-octanol is the indicated reagent. Its use is justified over shorter-chain analogs like 6-bromo-1-hexanol where intramolecular cyclization or steric hindrance is a known risk, as it has been shown to provide significantly higher isolated yields in such cases.
In processes where reaction time is a critical economic factor or where substrates are sensitive to high temperatures, 8-bromo-1-octanol is the preferred choice over 8-chloro-1-octanol. The weaker C-Br bond ensures faster reaction kinetics, allowing for lower process temperatures and shorter cycle times, thereby improving overall process efficiency and protecting sensitive functional groups.
This compound is the ideal precursor for creating well-ordered, eight-carbon self-assembled monolayers (SAMs) that require a terminal hydroxyl group for subsequent covalent immobilization of biomolecules, polymers, or nanoparticles. The C8 length ensures a densely packed yet accessible surface, providing a robust and reproducible platform for device fabrication.
Irritant